Oxenin

Description

Properties

CAS No. |

50895-69-7 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

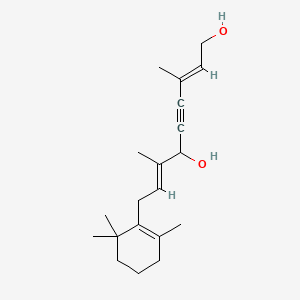

(2E,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,7-dien-4-yne-1,6-diol |

InChI |

InChI=1S/C20H30O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h9,12,19,21-22H,6-7,10,13-14H2,1-5H3/b15-12+,17-9+ |

InChI Key |

DYJPCHNUVWLJST-UTCAOAAESA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(C#C/C(=C/CO)/C)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CC=C(C)C(C#CC(=CCO)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Oxenin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : Oxenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformation.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of this compound.

Scientific Research Applications

Chemistry: : In chemistry, Oxenin is used as a building block for the synthesis of complex molecules

Biology: : this compound has been studied for its biological activity, including its potential as a therapeutic agent. Research has focused on its interactions with biological targets and its effects on cellular processes.

Medicine: : In medicine, this compound is being explored for its potential use in drug development. Its unique properties make it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry: : Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of Oxenin involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Hypothetical structural analogues of Oxenin might include:

Oxathiane

- Structure : A six-membered ring containing one oxygen and one sulfur atom.

- Key Differences : Oxathiane’s sulfur atom may confer distinct reactivity compared to this compound’s speculated nitrogen-based structure.

- Functional Role : Used in polymer chemistry and catalysis .

Vitexin (Apigenin-8-C-glucoside) Structure: Flavonoid glycoside with a glucose moiety at the 8th carbon. Contrast: Unlike this compound (presumed to be non-glycosylated), vitexin’s sugar group enhances water solubility and bioavailability .

Functional Analogues

Compounds with overlapping applications (e.g., bioactive properties):

Coumarins

- Functional Overlap : Antioxidant and anti-inflammatory activities.

- Divergence : Coumarins lack nitrogen atoms, which may limit their enzyme inhibition efficacy compared to this compound .

Piperidine Derivatives Role: Common in alkaloid synthesis and pharmaceuticals (e.g., analgesics).

4. Data Limitations and Research Gaps

The absence of empirical data on this compound in the provided evidence precludes direct comparisons. However, methodologies from grouping/read-across assessments (e.g., comparing hazard profiles of structurally similar compounds) could be applied if this compound’s structure were confirmed . For example:

- Toxicity Prediction : If this compound shares functional groups with styrax benzoin resin compounds , its safety profile might be inferred from existing toxicological studies .

5. Conclusion While this compound’s specific attributes remain undefined in the available literature, this analysis demonstrates a systematic approach to comparing compounds using structural, functional, and physicochemical criteria. Future studies should prioritize elucidating this compound’s molecular structure and biological activity to enable meaningful comparisons with established compounds like oxathiane or vitexin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.